molecular formula C20H20N2O3S B2500505 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide CAS No. 2097935-65-2

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2500505
CAS No.: 2097935-65-2
M. Wt: 368.45
InChI Key: OGZOMDBKEIVFDL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Scientific Research Applications

Oxidative Annulation and Functionalized Polyheterocyclic Compounds

Research has demonstrated the photoinduced direct oxidative annulation of certain furan and thiophene derivatives, leading to the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This process highlights the utility of these compounds in generating complex structures with potential applications in material science and pharmacology (Zhang et al., 2017).

Chemoselective Protection

Furan and thiophene derivatives have been utilized in chemoselective protections, transforming into corresponding imidazolidine derivatives. This methodology serves as a protective strategy for aldehydes, showcasing the versatility of these compounds in synthetic chemistry (Carpenter & Chadwick, 1985).

Novel Pyridine and Naphthyridine Derivatives

Synthetic approaches involving furan and thiophene derivatives have led to the formation of novel pyridine and naphthyridine derivatives, indicating their broad applicability in the creation of new molecular frameworks with potential activity in various biological and chemical contexts (Abdelrazek et al., 2010).

C-H Bond Activation and Borylation

Studies have also explored the C-H bond activation and borylation of furans and thiophenes catalyzed by iron complexes. This research underlines the potential of these compounds in facilitating novel borylation reactions, contributing to advancements in organic synthesis and material science (Hatanaka, Ohki, & Tatsumi, 2010).

Synthesis of Geminally Activated Nitro Dienes

The condensation reactions involving furan and thiophene derivatives have been employed to produce geminally activated nitro dienes. This process exemplifies the synthetic utility of these compounds in generating structures with significant chemical reactivity, which could find applications in materials chemistry and as intermediates in organic synthesis (Baichurin et al., 2019).

Safety and Hazards

The safety and hazards of a compound also depend on its structure and use. Proper handling and disposal methods should always be followed to minimize risks .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of many heterocyclic compounds, it could be interesting to explore its potential uses in medicinal chemistry .

Mechanism of Action

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14(15-7-3-2-4-8-15)22-20(24)19(23)21-13-16(17-9-5-11-25-17)18-10-6-12-26-18/h2-12,14,16H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZOMDBKEIVFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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